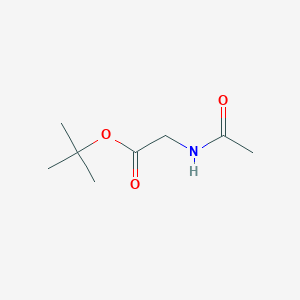

Tert-butyl 2-acetamidoacetate

Description

Tert-butyl 2-acetamidoacetate is a specialized organic compound featuring a tert-butyl ester group and an acetamido (acetylated amine) functional group. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the acetamido moiety may facilitate peptide coupling or serve as a precursor in pharmaceutical intermediates .

Properties

IUPAC Name |

tert-butyl 2-acetamidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-6(10)9-5-7(11)12-8(2,3)4/h5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMRCHHHNJFCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-acetamidoacetate can be synthesized through a Ritter reaction, which involves the reaction of nitriles with tert-butyl acetate in the presence of sulfuric acid and acetic acid . This method is scalable and provides a robust route for the production of tert-butyl amides.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the use of acetic acid as a solvent to minimize the generation of isobutylene gas, which is a by-product of the reaction .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-acetamidoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or ketones.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Applications in Organic Synthesis

Building Block for Complex Molecules

Tert-butyl 2-acetamidoacetate is widely utilized as an intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it a valuable precursor for more complex structures. This includes the synthesis of pharmaceuticals and agrochemicals, where it can be transformed into more biologically active compounds.

Polymer Production

The compound is also used in the production of polymers, contributing to materials science by providing specific functionalities that enhance polymer properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Biological Research Applications

Enzyme Mechanism Studies

In biological research, this compound is instrumental in studying enzyme mechanisms. It can act as a substrate or inhibitor, allowing researchers to investigate enzyme kinetics and binding interactions with biomolecules. This application is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Pharmacological Studies

The compound has potential applications in pharmacology due to its ability to modulate enzyme activity. Studies have shown that it interacts with various biomolecular targets, which can lead to significant physiological effects. Ongoing research aims to elucidate its therapeutic potential in treating diseases related to enzyme dysfunctions .

Case Study 1: Synthesis of Amide Derivatives

A recent study explored the synthesis of new amide derivatives using this compound as a precursor. The derivatives were evaluated for their hemostatic activity through blood plasma clotting tests. Results indicated that certain derivatives significantly affected activated partial thromboplastin time (aPTT), showcasing the potential for developing new therapeutic agents based on this compound .

Case Study 2: Interaction with Biomolecules

Another investigation focused on the interactions of this compound with various enzymes. The study demonstrated that the compound could bind effectively to target enzymes, leading to alterations in their activity profiles. This finding underscores its utility in drug design and development, particularly for conditions involving enzyme dysregulation .

Summary of Applications

| Field | Application |

|---|---|

| Organic Chemistry | Building block for complex organic molecules |

| Medicinal Chemistry | Intermediate in pharmaceutical synthesis |

| Biological Research | Study of enzyme mechanisms and protein interactions |

| Material Science | Production of functionalized polymers |

Mechanism of Action

The mechanism of action of tert-butyl 2-acetamidoacetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Research Findings

- Reactivity : Chloro- and formyl-substituted analogs exhibit higher reactivity for functional group transformations compared to acetamido derivatives .

- Safety: Tert-butyl esters generally show better stability and lower acute toxicity than ethyl esters or organometallic analogs, though ecological data are often lacking .

- Applications: Amino-modified derivatives (e.g., cyclopropylmethylamino) are prioritized in drug discovery due to enhanced solubility and bioavailability .

Biological Activity

Tert-butyl 2-acetamidoacetate (TBAA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of TBAA, drawing from diverse research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C8H15NO3 and features a tert-butyl group attached to an acetamidoacetate moiety. The synthesis typically involves the reaction of tert-butyl acetoacetate with acetamide under acidic conditions, yielding TBAA as a product.

Antimicrobial Properties

Recent studies have indicated that TBAA exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , which are common bacterial strains responsible for various infections. The mechanism of action appears to involve disruption of bacterial cell walls, leading to cell lysis.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Hemostatic Activity

TBAA has also been investigated for its hemostatic properties. In vitro studies demonstrated that it can influence coagulation parameters such as prothrombin time (PT) and activated partial thromboplastin time (aPTT). Notably, TBAA at certain concentrations significantly decreased PT, suggesting a potential role in promoting blood clotting.

| Amide | Prothrombin Time (PT) | Activated Partial Thromboplastin Time (aPTT) |

|---|---|---|

| This compound | Decreased at 25 mg/L | No significant change |

The biological activity of TBAA may be attributed to its ability to interact with specific biological targets. For instance, studies suggest that it can act as an agonist for certain G-protein coupled receptors (GPCRs), which play crucial roles in signal transduction pathways involved in immune responses and inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of TBAA, including its antimicrobial efficacy. The results indicated that modifications to the tert-butyl group could enhance activity against specific bacterial strains .

- Hemostasis : In another study focusing on hemostatic activity, researchers assessed the effects of TBAA on clotting times in vitro. The findings revealed that TBAA could significantly lower PT at higher concentrations, indicating its potential utility in managing bleeding disorders .

- GPR Activation : Further investigation into the mechanism revealed that TBAA may activate GPR88, a receptor implicated in modulating neurotransmitter release and neuroprotection. This activation pathway suggests potential implications for neurological disorders .

Q & A

(Basic) What are the established synthetic methodologies for tert-butyl 2-acetamidoacetate, and what factors influence reaction efficiency?

Answer:

this compound is synthesized via Boc (tert-butyloxycarbonyl) protection of the amine group in 2-acetamidoacetic acid. A standard protocol involves reacting the carboxylic acid with Boc anhydride in dichloromethane or THF, catalyzed by a base like DMAP or triethylamine. Critical parameters include:

- Temperature control : 0–25°C to prevent exothermic side reactions.

- Anhydrous conditions : Moisture degrades Boc reagents, reducing yields.

- Stoichiometry : Excess Boc anhydride (1.2–1.5 equivalents) ensures complete protection.

Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the product. Yield optimization requires TLC monitoring to detect intermediates like mono- or di-Boc derivatives .

(Basic) Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- 1H NMR :

- Tert-butyl group: Singlet at δ 1.40–1.45 ppm (9H).

- Acetamido NH: Broad signal at δ 6.5–8.0 ppm (exchangeable with D2O).

- 13C NMR :

- Ester carbonyl at δ ~165–170 ppm.

- Tert-butyl carbons: δ 28–30 ppm (CH3), ~80 ppm (quaternary C).

- IR Spectroscopy :

- Ester C=O stretch at ~1740 cm⁻¹, amide C=O at ~1650 cm⁻¹.

- Mass Spectrometry (ESI-MS) :

(Advanced) How can dynamic NMR and computational modeling resolve conflicting conformational assignments in derivatives?

Answer:

- Dynamic NMR : Variable-temperature experiments (200–300 K) reveal restricted rotation. For example, coalescence of split signals near the tert-butyl group provides ΔG‡ values for rotational barriers.

- DFT Calculations : Explicit solvent models (e.g., PCM for DMSO) predict stable conformers. Axial vs. equatorial tert-butyl positioning can be validated by comparing calculated and observed NOE correlations. Discrepancies may indicate solvent hydrogen bonding or crystal packing effects .

(Advanced) What experimental strategies mitigate side reactions during nucleophilic acyl substitutions?

Answer:

- Activation : Use DCC/DMAP or mixed anhydrides (ClCO2R) to enhance electrophilicity.

- Steric Mitigation : Tert-butyl’s bulk slows nucleophilic attack; extend reaction times (24–48 hrs).

- Monitoring : LC-MS tracks intermediates. If elimination occurs, switch to polar aprotic solvents (DMF) or lower temperatures (-78°C).

- Protection : Use orthogonal groups (Fmoc) to block reactive amines .

(Safety/Basic) What safety protocols are recommended given limited toxicological data?

Answer:

- Handling : Use PPE (nitrile gloves, goggles) in fume hoods.

- Storage : Seal under nitrogen at 2–8°C; avoid light.

- Exposure : Flush eyes/skin with water (15 mins); seek medical help for persistent irritation.

- Disposal : Incinerate via approved chemical waste streams. Assume environmental persistence due to lack of ecotoxicological data .

(Advanced) How to reconcile contradictory bioactivity results in antimicrobial assays?

Answer:

- Standardization : Follow CLSI guidelines for inoculum size (1–5 × 10⁵ CFU/mL) and solvent controls (DMSO <1%).

- Dose-Response : Test 8–10 concentrations in triplicate; use ANOVA for statistical significance.

- Stability Checks : HPLC assesses compound integrity under assay conditions (pH, temperature).

- Mechanistic Studies : Evaluate prodrug activation (e.g., esterase cleavage) if activity varies between strains .

(Advanced) What computational tools predict this compound’s reactivity in catalytic systems?

Answer:

- DFT/Molecular Mechanics : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent Models : Include explicit solvent molecules (e.g., water) to simulate reaction environments.

- Transition State Analysis : Identify rate-limiting steps in ester hydrolysis or acyl transfer .

(Basic) How to optimize this compound purification for scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.